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Compound of Interest

Compound Name: 6''-O-acetylsaikosaponin A

Cat. No.: B2846692 Get Quote

This guide provides an in-depth overview of the spectroscopic data for 6''-O-
acetylsaikosaponin A, a bioactive triterpenoid saponin. The information is tailored for

researchers, scientists, and professionals in drug development, offering a centralized resource

for its structural characterization.

Introduction
6''-O-acetylsaikosaponin A is a naturally occurring saikosaponin isolated from the roots of

Bupleurum species, which are prominent herbs in traditional medicine. Saikosaponins are

known for a wide range of biological activities, including anti-inflammatory, anti-tumor, and

immunoregulatory effects. The acetylation of the sugar moiety can significantly influence the

bioactivity and pharmacokinetic properties of these compounds. Accurate spectroscopic data is

paramount for the unequivocal identification and quality control of 6''-O-acetylsaikosaponin A
in research and development.

Spectroscopic Data
The structural confirmation of 6''-O-acetylsaikosaponin A is achieved through a combination

of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectroscopic data for 6''-O-acetylsaikosaponin A, isolated from Bupleurum

yinchowense, are presented in Table 1. These assignments are crucial for confirming the
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carbon skeleton of the aglycone and the structure of the sugar moieties, as well as the position

of the acetyl group.

Table 1: ¹³C NMR Spectroscopic Data of 6''-O-acetylsaikosaponin A (Compound 7)[1]
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Carbon No.
Chemical Shift (δ)
ppm

Carbon No.
Chemical Shift (δ)
ppm

Aglycone Fucopyranosyl

1 38.8 1' 104.4

2 26.5 2' 71.1

3 88.8 3' 82.0

4 39.4 4' 76.0

5 55.8 5' 68.9

6 18.3 6' 16.7

7 33.0 Glucopyranosyl

8 40.0 1'' 105.7

9 47.9 2'' 75.2

10 37.0 3'' 78.1

11 120.2 4'' 71.5

12 132.8 5'' 74.3

13 133.7 6'' 63.6

14 51.0 Acetyl Group

15 31.5 CH₃ 21.0

16 74.0 C=O 170.9

17 48.9

18 132.8

19 43.8

20 31.5

21 35.0

22 30.7
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23 65.5

24 14.0

25 16.8

26 17.5

27 25.8

28 69.5

29 33.0

30 23.8

Note: Data was recorded in C₅D₅N at 125 MHz.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides confirmation of the molecular formula and insights

into the structure through fragmentation analysis. The positive ion mode electrospray ionization

(ESI+) mass spectrum of 6''-O-acetylsaikosaponin A is characterized by the protonated

molecule and specific fragment ions resulting from the loss of sugar moieties and the acetyl

group.

Table 2: Mass Spectrometric Data for 6''-O-acetylsaikosaponin A
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Ion Formula Calculated m/z Observed m/z Description

[M+H]⁺ C₄₄H₇₁O₁₄⁺ 823.4844 823
Protonated

molecule[2]

[M+Na]⁺ C₄₄H₇₀O₁₄Na⁺ 845.4663 - Sodiated adduct

[M+H-

CH₃COOH]⁺
C₄₂H₆₅O₁₂⁺ 761.4476 -

Loss of acetic

acid

[M+H-Glc-

CH₃COOH]⁺
C₃₆H₅₅O₇⁺ 615.3948 -

Loss of

acetylated

glucose

[Aglycone+H]⁺ C₃₀H₄₉O₄⁺ 473.3631 -
Aglycone

fragment

Note: The fragmentation pattern is consistent with the structure of 6''-O-acetylsaikosaponin A,

showing characteristic losses of the sugar residues.

Experimental Protocols
The following protocols describe the general procedures for the isolation and spectroscopic

analysis of 6''-O-acetylsaikosaponin A.

Isolation of 6''-O-acetylsaikosaponin A[1]
Extraction: The air-dried and powdered roots of Bupleurum yinchowense (1.5 kg) were

extracted three times with 95% ethanol at room temperature. The solvent was evaporated

under reduced pressure to yield a crude extract.

Fractionation: The crude extract was suspended in water and partitioned successively with

petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

Column Chromatography: The n-BuOH fraction was subjected to column chromatography on

a D101 macroporous resin, eluting with a gradient of water-methanol. The saponin-enriched

fractions were further purified by repeated column chromatography on silica gel and

octadecylsilane (ODS) columns.
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Preparative HPLC: Final purification of 6''-O-acetylsaikosaponin A was achieved by

preparative high-performance liquid chromatography (HPLC) using a methanol-water mobile

phase to yield the pure compound.

Spectroscopic Analysis
NMR Spectroscopy: ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer at

125 MHz.[1] Samples were dissolved in deuterated pyridine (C₅D₅N). Chemical shifts are

reported in parts per million (ppm) relative to the solvent peak.

Mass Spectrometry: Mass spectra can be acquired using an Ultra-Performance Liquid

Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) system.

[3] Chromatographic separation is typically performed on a C18 column with a gradient

elution using acetonitrile and water containing 0.05% formic acid.[3] Mass spectra are

acquired in positive ion mode.[3]

Logical Workflow
The process of isolating and identifying 6''-O-acetylsaikosaponin A follows a logical

progression from raw plant material to pure, structurally confirmed compound.
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Caption: Isolation and identification workflow for 6''-O-acetylsaikosaponin A.
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The mass spectral fragmentation of 6''-O-acetylsaikosaponin A follows a predictable pathway,

primarily involving the cleavage of glycosidic bonds and the loss of the acetyl group.

[M+H]⁺ (m/z 823)

Loss of Acetic Acid (-60 Da) Loss of Acetylated Glucose (-204 Da)

[M+H-CH₃COOH]⁺ (m/z 763) [M+H-Glc-Ac]⁺ (m/z 619)

Loss of Fucose (-146 Da)

[Aglycone+H]⁺ (m/z 473)

Click to download full resolution via product page

Caption: Fragmentation pathway of 6''-O-acetylsaikosaponin A in ESI-MS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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